3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid
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Overview
Description
3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological conditions such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid typically involves the reaction of 3-aminopropanesulfonic acid with various reagents under controlled conditions. One common method includes the use of protective groups to shield reactive sites during the synthesis process, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, particularly Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:
Neurological Effects: The compound mimics the activity of gamma-aminobutyric acid (GABA), a neurotransmitter, by binding to GABA receptors.
Amyloid Beta Interaction: It binds to soluble amyloid beta, preventing its aggregation into neurotoxic plaques, which are characteristic of Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Taurine: Structurally similar but lacks the additional carbon present in 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid.
Gamma-Aminobutyric Acid (GABA): Shares functional similarities in modulating neuronal activity but differs structurally.
Acamprosate: A derivative of homotaurine used in the treatment of alcohol dependence.
Uniqueness
This compound is unique due to its dual role in mimicking GABA activity and interacting with amyloid beta. This dual functionality makes it a promising candidate for therapeutic applications in neurological disorders .
Properties
CAS No. |
819863-22-4 |
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Molecular Formula |
C6H14N2O4S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14N2O4S/c1-5(6(7)9)8-3-2-4-13(10,11)12/h5,8H,2-4H2,1H3,(H2,7,9)(H,10,11,12)/t5-/m0/s1 |
InChI Key |
QUPUQBXLASQGMK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCCCS(=O)(=O)O |
Canonical SMILES |
CC(C(=O)N)NCCCS(=O)(=O)O |
Origin of Product |
United States |
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